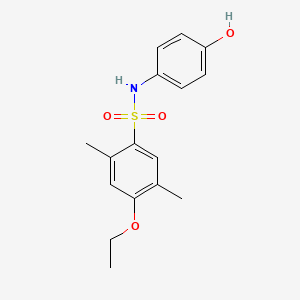

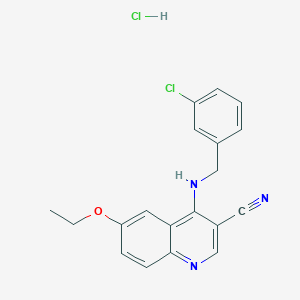

![molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8](/img/structure/B2498006.png)

7-Chloro-3-methylthieno[2,3-C]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine derivatives can involve domino reactions that include thioalkylation followed by cyclization processes. For instance, a study by Puvvala et al. (2017) demonstrated a one-pot synthesis approach leading to the formation of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatives through a domino reaction involving thioalkylation at the 3-position of methyl 4-chloropicolinate followed by in situ cyclization (Puvvala et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, Moustafa and Girgis (2007) conducted a study on the crystal structure of related compounds, highlighting the utility of X-ray diffraction in elucidating the geometric parameters of heterocyclic compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, reflecting its rich chemistry. For instance, Fischer and Schneider (1980) explored 1,3-dipolar additions to 7-methylthieno[2,3-c]pyridine derivatives, revealing the compound's reactivity towards different dipolarophiles and the formation of various reaction products (Fischer & Schneider, 1980).

科学的研究の応用

Synthesis and Derivatization

7-Chloro-3-methylthieno[2,3-C]pyridine derivatives are utilized in the synthesis of various chemical compounds. A notable example is the domino reaction that produces 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols, which are further derivatized into aminoaryl, aryloxy, and thioaryloxy derivatives. This process demonstrates the compound's versatility as a building block in chemical synthesis, providing a pathway to a diverse range of chemical entities (Puvvala, Jadhav, Narkhede, Farooq, & Reddy, 2017).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Specific derivatives, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, are chemically manipulated to create pyrimidinones and triazinones. Some of these synthesized compounds exhibit promising in vitro antimicrobial activities, indicating potential applications in the development of antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Structural and Catalytic Applications

The compound has also been used in the field of crystallography and catalysis. For instance, derivatives like 4‐(4‐Bromophenyl)‐2,5‐diethoxycarbonyl‐6‐methylthieno[2,3‐b]pyridine are studied for their crystal structures, providing insights into molecular arrangements and interactions, which are critical in materials science and drug design (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003). Additionally, certain complexes involving this compound have shown high catalytic activity for reactions like the Heck reaction, underlining its importance in synthetic organic chemistry (Das, Rao, & Singh, 2009).

Safety and Hazards

The safety data sheet (SDS) for 7-Chloro-3-methylthieno[2,3-C]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

7-chloro-3-methylthieno[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHSWJPUDDAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

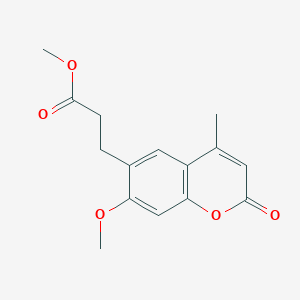

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

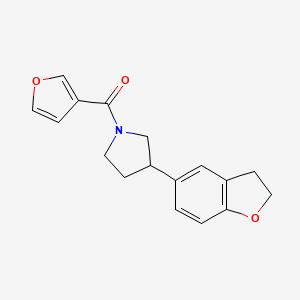

![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

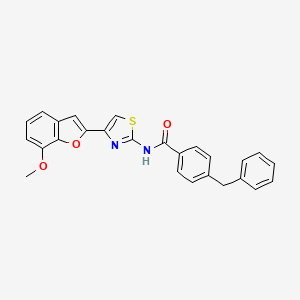

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)